molecular formula C14H13NOS2 B6139342 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6139342
M. Wt: 275.4 g/mol
InChI Key: FIDNHFJJMAKDOP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and pathways involved in disease progression. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with the development of various diseases. It has also been shown to enhance immune function and improve insulin sensitivity, making it a potential candidate for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments are its low toxicity and high selectivity. However, its limitations include its poor solubility in water and its instability under certain conditions.

Future Directions

The potential future directions for the research on 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one are vast. Some of the possible future directions include:
1. Further studies on its mechanism of action and its specific targets in various diseases.
2. Exploration of its potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
3. Investigation of its potential as a novel antimicrobial and antifungal agent.
4. Development of novel formulations and delivery systems to improve its solubility and stability.
5. Exploration of its potential as a chemopreventive agent in the prevention of cancer.
Conclusion:
In conclusion, 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its full potential and develop novel applications for this compound.

Synthesis Methods

The synthesis of 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through the reaction of 2-methylbenzaldehyde with thiourea and allyl bromide in ethanol. This reaction produces the desired compound in good yields and purity.

Scientific Research Applications

The potential applications of 3-allyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in scientific research are vast. This compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c1-3-8-15-13(16)12(18-14(15)17)9-11-7-5-4-6-10(11)2/h3-7,9H,1,8H2,2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDNHFJJMAKDOP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-Methylphenyl)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one

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